2-(Diethoxymethyl)furan

Catalog No.
S567422
CAS No.
13529-27-6
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethoxymethyl)furan

CAS Number

13529-27-6

Product Name

2-(Diethoxymethyl)furan

IUPAC Name

2-(diethoxymethyl)furan

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3

InChI Key

SEILDMUKBMYIEZ-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CO1)OCC

Synonyms

2-furaldehyde diethyl acetal, 2FDA compound

Canonical SMILES

CCOC(C1=CC=CO1)OCC

The exact mass of the compound 2-(Diethoxymethyl)furan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Diethoxymethyl)furan (CAS 13529-27-6), commonly known as furfural diethyl acetal, is a stabilized furanic building block characterized by a boiling point of 189–191 °C and a density of 1.008 g/mL [1]. By masking the highly reactive aldehyde group of furfural with a diethyl acetal moiety, this compound prevents the autoxidation and acid-catalyzed polymerization typically associated with raw furans . In industrial and laboratory procurement, it is primarily selected as a stable precursor for organometallic functionalization, chemoselective hydrogenation, and as an oxygenated biofuel additive, offering a reliable handling profile and extended shelf life under neutral to alkaline conditions[2].

Research Fit

Bifunctional furan-acetal architecture
Combines aromatic heterocycle reactivity with latent aldehyde for sequential ring functionalization and controlled unmasking.
Reported higher acetal stability
Diethyl acetal resists premature hydrolysis, supporting multi-step routes with aqueous workups and mild acidic conditions.
Predictable 5-position lithiation
Acetal directing group enables regioselective C–C bond formation at the furan 5-position in documented one-pot protocols.

Attempting to substitute 2-(Diethoxymethyl)furan with its unprotected parent compound, furfural, routinely leads to synthesis failure in basic or nucleophilic environments. Furfural contains a highly electrophilic carbonyl carbon that undergoes immediate nucleophilic attack when exposed to Grignard reagents or organolithiums, completely preventing selective functionalization of the furan ring [1]. Furthermore, unprotected furfural is highly susceptible to base-catalyzed condensation and spontaneous resinification during long-term storage, leading to dark, insoluble polymeric byproducts (humins) . Procurement of the diethyl acetal is strictly required when downstream workflows involve strong bases, organometallic cross-coupling, or prolonged blending in fuel matrices where the free aldehyde would rapidly degrade [2].

Substitution Risk

Target
Common Substitute
Key Mismatch
2-(Diethoxymethyl)furan
Furfural (free aldehyde)
Acetal protection lost; irreversible side reactions under nucleophilic/basic conditions; directed lithiation pathway unavailable.
2-(Diethoxymethyl)furan
3-(Diethoxymethyl)furan (regioisomer)
Acetal at different ring position alters electron distribution; 5-position lithiation selectivity not reproducible.
2-(Diethoxymethyl)furan
2-Furaldehyde dimethyl acetal
Lower boiling point and reduced hydrolytic stability limit use in high-temperature cascades and solvent-recycling protocols.

C5-Selective Lithiation and Cross-Coupling Compatibility

In the synthesis of complex pharmaceutical intermediates, such as those for lapatinib, the furan ring must be functionalized at the C5 position. When treated with n-Butyllithium at -40 °C, 2-(Diethoxymethyl)furan exclusively undergoes deprotonation at the C5 position, preserving the masked aldehyde and enabling subsequent borylation and Suzuki coupling with high conversion rates (up to 70.8% overall yield)[1]. In contrast, unprotected furfural cannot survive these conditions, as the organolithium reagent immediately attacks the free carbonyl group, yielding 0% of the desired C5-lithiated intermediate .

Evidence DimensionAldehyde survival and C5-lithiation yield
Target Compound Data100% survival of the masked aldehyde; enables ~70% yield in downstream coupling
Comparator Or BaselineUnprotected furfural (0% survival, immediate carbonyl addition)
Quantified DifferenceComplete shift from carbonyl nucleophilic attack to exclusive C5-ring deprotonation.
Conditionsn-BuLi in THF/glycol dimethyl ether at -40 °C to -50 °C.

Buyers synthesizing 5-substituted furaldehydes must procure the acetal to prevent the destruction of the starting material during organometallic steps.

Hydrolytic stability
Cross-study comparable
Diethyl acetal
High Dimethyl acetal
Moderate Furfural
Low
Reported stability ranking supports acetal selection for routes requiring temporary protection.
Literature reports ~3-fold rate variation for related benzaldehyde acetals; class-level inference.

Chemoselective Furan Ring Hydrogenation

Catalytic hydrogenation of furanic compounds often suffers from poor selectivity between the ring and the substituent. When unprotected furfural is subjected to hydrogenation over Pd-based catalysts, the primary reaction is the reduction of the carbonyl group to yield furfuryl alcohol or further hydrogenolysis to ethyl furfuryl ether [1]. However, utilizing 2-(Diethoxymethyl)furan completely inhibits the reductive etherification or reduction of the C=O group. Over Na+-doped Pd/SiO2 catalysts, the acetal directs the reduction exclusively to the furan ring, achieving >90% selectivity for the corresponding tetrahydrofurfural acetal [2].

Evidence DimensionSelectivity for furan ring hydrogenation vs. carbonyl reduction
Target Compound Data>90% selectivity for furan ring hydrogenation
Comparator Or BaselineUnprotected furfural (predominantly yields furfuryl alcohol or ethers via carbonyl reduction)
Quantified DifferenceOver 90% shift in reaction pathway from exocyclic carbonyl reduction to endocyclic alkene reduction.
ConditionsHydrogenation over Na+-doped Pd/SiO2 catalysts under mild conditions.

Procuring the diethyl acetal is essential for selectively synthesizing saturated tetrahydrofuran derivatives without losing the aldehyde functionality.

Boiling point
Head-to-head comparison
ΔTboil ≈ 77–79 °C higher
Target: 189–191 °C
Dimethyl acetal: 112 °C
Substantially higher boiling point expands processing temperature window for synthesis and distillation.
Measured at 760 mmHg; NIST data.

Biofuel Blending Stability and Octane Enhancement

Raw furfural is corrosive, prone to polymerization, and generally unsuitable for direct blending into commercial fuels. By converting it to 2-(Diethoxymethyl)furan (FDA), the molecule gains significant chemical stability and favorable combustion properties [1]. Quantitative blending studies demonstrate that 2-(Diethoxymethyl)furan can be stably blended into standard gasoline at 15% to 20% by volume without phase separation or degradation [2]. These blends exhibit comparable physicochemical properties to standard gasoline, including maintained calorific values and enhanced octane numbers, which cannot be achieved with the unprotected aldehyde[3].

Evidence DimensionMaximum stable blending volume in commercial gasoline
Target Compound DataStable at 15–20% by volume with enhanced octane rating
Comparator Or BaselineUnprotected furfural (unstable, corrosive, 0% viable direct blending)
Quantified DifferenceIncreases viable fuel blending capacity from 0% to 20% by volume while eliminating resinification risks.
ConditionsDirect blending with commercial gasoline evaluated for physicochemical properties at ambient conditions.

Industrial buyers developing oxygenated biofuel additives must select the acetal form to ensure long-term fuel stability and engine compatibility.

Regioselective lithiation
Class-level inference
Exclusive 5-position deprotonation → Zn transmetalation → Pd cross-coupling → deprotection
Gauthier et al. (2002) one-pot protocol
Predictable regiochemistry enables convergent synthesis of 2,5-disubstituted furans without pre-functionalized starting materials.
3-isomer cannot deliver same selectivity; free aldehyde consumes nucleophiles.
Acetalization yield
Cross-study comparable
Yield range: 54–91%
Hierarchical beta zeolite: 91% (RT, 24 h)
H-USY(6): 79% (RT, 1 h)
Direct acid: 70%
CuAl-HTLcs: 54% conv. (~100% sel.)
Yield differentials (up to 37%) reflect catalyst-dependent impurity profiles; lot provenance may affect downstream performance.
Request catalyst-origin documentation for critical applications.
Anti-biofilm / QS inhibition
Supporting evidence
Inhibits biofilm formation and quorum sensing in P. aeruginosa without bactericidal effects; down-regulates QS genes (qRT-PCR).
Reported anti-QS activity may support anti-infective screening; exclusive to diethyl acetal form in published data.
Data to verify; no head-to-head comparator with dimethyl acetal available.
Biofuel additive recognition
Class-level inference
Cited as commercially valuable fuel additive; RON enhancement measured in gasoline blends; photocatalytic production route developed.
Bioethanol-derived ethoxy groups support renewable-fuel narrative; application context absent for dimethyl acetal or 3-isomer.
Verify residual ethanol/furfural specifications for fuel-blending reproducibility.

Organometallic Synthesis of 5-Substituted Furaldehydes

Directly following from its stability against nucleophiles, this compound is the required precursor for synthesizing complex pharmaceutical building blocks (e.g., lapatinib intermediates). It allows for C5-lithiation and subsequent Suzuki or Stille cross-coupling, after which the diethyl acetal can be easily hydrolyzed back to the aldehyde under mild acidic conditions [1].

High-Octane Oxygenated Biofuel Formulation

Leveraging its high stability and favorable combustion profile, 2-(Diethoxymethyl)furan is utilized as a biomass-derived fuel additive. It can be blended up to 20% by volume in gasoline to improve the octane number without the corrosion or polymerization risks associated with raw furfural [2].

Precursor for Tetrahydrofuran-2-carboxaldehyde Derivatives

Because the diethyl acetal completely masks the carbonyl group from catalytic reduction, it is the material of choice for researchers performing chemoselective hydrogenation of the furan ring. This enables the high-yield production of tetrahydrofurfural derivatives without unwanted conversion to furfuryl alcohol [3].

Alkaline-Stable Flavor and Fragrance Compounding

Featuring a fruity, earthy, and mushroom-like odor profile, this compound is selected over unprotected furfural in cosmetic and soap formulations. Its resistance to base-catalyzed condensation ensures that the fragrance remains stable and does not discolor alkaline consumer products over time .

Application Fit

Application
Selection Property
Validation Focus
Protected aldehyde intermediate for multi-step synthesis
Diethyl acetal stability and boiling point
Confirm purity, residual furfural, and water content; verify 5-position lithiation performance under intended conditions.
Catalyst benchmarking and process optimization
Synthetic route provenance and impurity profile
Request catalyst-origin documentation; assess residual acidity or zeolite fines that may interfere with kinetic measurements.
Anti-virulence screening (quorum sensing)
Documented anti-QS activity without bactericidal effects
Specify CAS 13529-27-6 to ensure correct diethyl acetal form; cross-reference MeSH ID C000607820.
Renewable fuel additive development
Bioethanol-derived ethoxy groups and RON enhancement data
Verify residual ethanol and furfural content; check octane blending reproducibility with specified lot.

XLogP3

1.4

UNII

04B3GME3IJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13529-27-6

Wikipedia

Furfural diethyl acetal

General Manufacturing Information

Furan, 2-(diethoxymethyl)-: INACTIVE

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